4-(2-Fluoroethyl)oxan-4-amine;hydrochloride
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Overview
Description
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development and organic synthesis. The compound is characterized by the presence of a fluoroethyl group attached to an oxan-4-amine structure, with a hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride typically involves the reaction of oxan-4-amine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or sodium cyanide.
Major Products Formed
Oxidation: Formation of oxan-4-amine derivatives with oxidized fluoroethyl groups.
Reduction: Formation of reduced oxan-4-amine derivatives.
Substitution: Formation of substituted oxan-4-amine derivatives with various functional groups.
Scientific Research Applications
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in drug development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)oxan-4-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The oxan-4-amine structure provides a scaffold for further chemical modifications, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride: Similar structure but with trifluoroethyl group instead of fluoroethyl.
4-(2-Chloroethyl)oxan-4-amine;hydrochloride: Similar structure but with chloroethyl group instead of fluoroethyl.
Uniqueness
4-(2-Fluoroethyl)oxan-4-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloroethyl and trifluoroethyl counterparts. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-fluoroethyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-4-1-7(9)2-5-10-6-3-7;/h1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIKEFRXWUTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCF)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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